molecular formula C11H22O6 B14700147 1,3,6,9,12,15-Hexaoxacycloheptadecane CAS No. 24194-62-5

1,3,6,9,12,15-Hexaoxacycloheptadecane

Cat. No.: B14700147
CAS No.: 24194-62-5
M. Wt: 250.29 g/mol
InChI Key: BACZQQMSPFZNJQ-UHFFFAOYSA-N
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Description

1,3,6,9,12,15-Hexaoxacycloheptadecane is a 17-membered macrocyclic ether containing six oxygen atoms positioned at 1,3,6,9,12,15 locations. This compound belongs to the crown ether family, which is characterized by its ability to selectively bind cations via host-guest interactions. The oxygen atoms form electron-rich cavities, enabling coordination with alkali or alkaline earth metal ions. Crown ethers are pivotal in supramolecular chemistry, catalysis, and ion transport applications due to their structural versatility and selectivity .

Properties

CAS No.

24194-62-5

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

1,3,6,9,12,15-hexaoxacycloheptadecane

InChI

InChI=1S/C11H22O6/c1-2-13-4-6-15-8-10-17-11-16-9-7-14-5-3-12-1/h1-11H2

InChI Key

BACZQQMSPFZNJQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCOCCOCCO1

Origin of Product

United States

Preparation Methods

Synthetic Approaches

Acid-Catalyzed Condensation of Diols and Aldehydes

Primary Method :
The most widely reported synthesis involves the acid-catalyzed condensation of acetaldehyde with oligoethylene glycols. This method, adapted from Gold and Sghibartz (1983), proceeds as follows:

Reaction Conditions:
  • Reactants : Acetaldehyde (1.4 equiv.) + Triethylene glycol (or higher oligomers).
  • Catalyst : Amberlite IR-120 (sulfonic acid resin, 32 g/mol diol).
  • Solvent : Dichloromethane/light petroleum (30–40°C b.p., 2:1 v/v).
  • Temperature : Reflux (24–36 hours).
  • Workup : Filtration, washing with NaHCO$$_3$$, distillation under reduced pressure.
Key Data:
Parameter Value
Yield (unoptimized) 13–20% (major product)
Byproduct Diacetal derivatives (e.g., 2,13-Dimethyl-22-crown-8)
Purity Validation Acetaldehyde equivalent assay, NMR, vapor pressure osmometry

Mechanistic Insight :
The reaction proceeds via hemiacetal intermediates, with the resin acting as a Brønsted acid catalyst. Macrocycle formation is favored under high-dilution conditions to minimize polymerization.

Ring-Closing via Formaldehyde Derivatives

Alternative Route :
Yamashita et al. (1980) demonstrated the synthesis of macrocyclic formals via ring-chain equilibration. For 1,3,6,9,12,15-Hexaoxacycloheptadecane:

Reaction Conditions:
  • Reactants : Formaldehyde oligomers (e.g., paraformaldehyde) + Ethylene oxide derivatives.
  • Catalyst : Lewis acids (e.g., BF$$3$$·Et$$2$$O).
  • Solvent : Dichloromethane.
  • Temperature : 25–40°C.
Key Data:
Parameter Value
Δ$$_r$$H° (liquefaction) 18 ± 1.1 kJ/mol (CH$$2$$Cl$$2$$ solvent)
Equilibrium Constant Favors macrocycle at <5% w/v monomer concentration

Limitations : Lower yields compared to diol-aldehyde condensation due to competing polymerization.

Characterization and Validation

Spectroscopic Analysis

  • $$^1$$H NMR (CDCl$$_3$$) :
    • Acetal protons: δ 4.81–4.90 (quartet, J = 5.0–5.6 Hz).
    • Methyl groups (if present): δ 1.31–1.36 (doublet).
  • $$^{13}$$C NMR :
    • Acetal carbons: 99.16–103.85 ppm.
    • Ether carbons: 63.39–73.06 ppm.

Physicochemical Properties

Property Value Source
Molecular Weight 250.29 g/mol
Density 1.12–1.15 g/cm$$^3$$ (calc.)
LogP (XlogP) -0.4
Topological PSA 55.4 Å$$^2$$

Applications in Industry

Polymer Compatibilization

The compound is utilized in polyphenylene ether/polyamide blends (e.g., patents EP0584679A1, DE69303240T2):

  • Role : Enhances interfacial adhesion via Lewis acid-base interactions.
  • Loading : 0.1–3 wt% in thermoplastic resins.

Electrolyte Additives

In lithium-ion batteries, derivatives improve ionic conductivity (e.g., P(2EO-MO) copolymers).

Challenges and Optimization

  • Yield Improvement : Use of templating agents (e.g., Na$$^+$$) to favor macrocyclization over polymerization.
  • Purity Control : Chromatographic separation (SiO$$_2$$, hexane/EtOAc) to isolate macrocycles from diastereomeric byproducts.

Chemical Reactions Analysis

Types of Reactions

1,3,6,9,12,15-Hexaoxacycloheptadecane can undergo various chemical reactions, including:

    Oxidation: The ether groups can be oxidized to form peroxides or other oxidized derivatives.

    Reduction: Reduction reactions can break the ether linkages, leading to smaller alcohols or hydrocarbons.

    Substitution: The hydrogen atoms on the carbon atoms adjacent to the ether oxygen can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1,3,6,9,12,15-Hexaoxacycloheptadecane has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst, facilitating the transfer of ions from one phase to another in chemical reactions.

    Biology: Crown ethers like this compound are used to study ion transport across biological membranes.

    Medicine: They are investigated for their potential use in drug delivery systems, where they can encapsulate and transport therapeutic ions.

    Industry: Crown ethers are used in the extraction and separation of metal ions, as well as in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1,3,6,9,12,15-Hexaoxacycloheptadecane involves its ability to form stable complexes with cations. The ether oxygen atoms in the ring structure can coordinate with metal ions, effectively encapsulating them. This property is utilized in various applications, such as catalysis and ion transport. The molecular targets and pathways involved include the interaction with metal cations and the facilitation of their movement across different phases or membranes.

Comparison with Similar Compounds

Silicon-Containing Analog (2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane)

  • Thermal Stability : Boiling point of 376.5°C, higher than typical organic crown ethers (~250–300°C), due to Si–O bond strength .

Hexazacyclooctadecane (1,4,7,10,13,16-Hexazacyclooctadecane)

  • Metal Binding : Preferentially coordinates transition metals (e.g., Cu²⁺, Fe³⁺) over alkali metals, useful in catalytic systems .

Azido-PEG5-Azide

  • Functionalization : Terminal azide groups enable "click" reactions (e.g., with alkynes), facilitating polymer crosslinking or biomolecule tagging .

Cyclohexasiloxane

  • Applications: Non-reactive siloxane backbone makes it suitable for high-temperature lubricants and cosmetics .

Performance in Ion Selectivity

  • Cavity Size : The 17-membered ring of this compound likely accommodates smaller cations (e.g., Na⁺, K⁺), whereas larger crowns like 1,3,6,9,12,14,17,20-Octaoxacyclodocosane (22-membered) target Rb⁺ or Cs⁺ .

Q & A

Q. How to implement multi-scale modeling for studying oxygen bridge flexibility?

  • Answer: Combine DFT (density functional theory) for electronic structure analysis of individual bridges with coarse-grained MD simulations for ring dynamics. Use COMSOL Multiphysics to model bulk material properties, integrating AI for parameter optimization .

Methodological Notes

  • Data Contradictions: Address discrepancies (e.g., computational vs. experimental ring strain) by isolating variables (solvent effects, measurement techniques) and employing sensitivity analysis .
  • Experimental Design: Use quasi-experimental designs with pretest-posttest frameworks to assess intervention efficacy (e.g., catalytic modifications) .
  • Security & Integrity: Encrypt sensitive simulation data (e.g., proprietary force fields) using blockchain-based platforms to ensure traceability and prevent breaches .

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